5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-[(2-methanesulfonylphenyl)methoxy]thiophene-2-carboxylicacid
Description
5-(5,6-Dimethoxy-1H-1,3-benzodiazol-1-yl)-3-[(2-methanesulfonylphenyl)methoxy]thiophene-2-carboxylic acid is a heterocyclic compound featuring:
- Methanesulfonylphenyl methoxy group: A lipophilic substituent that may improve membrane permeability and target binding .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly for targets requiring heterocyclic engagement (e.g., kinase inhibitors or GPCR modulators).
Properties
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(2-methylsulfonylphenyl)methoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S2/c1-29-16-8-14-15(9-17(16)30-2)24(12-23-14)20-10-18(21(32-20)22(25)26)31-11-13-6-4-5-7-19(13)33(3,27)28/h4-10,12H,11H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZKDJWMKCMOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)O)OCC4=CC=CC=C4S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-[(2-methanesulfonylphenyl)methoxy]thiophene-2-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the benzimidazole and thiophene classes, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C22H24N4O5S |
| Molecular Weight | 460.52 g/mol |
| IUPAC Name | 5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-[(2-methanesulfonylphenyl)methoxy]thiophene-2-carboxylic acid |
| CAS Number | Not available |
The structure of this compound features a benzodiazole ring and a thiophene moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival, making it a candidate for cancer therapy. Specifically, it has shown potential in modulating pathways related to cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Key Mechanisms:
- Inhibition of CDKs: The compound interacts with CDK2 and cyclin A2, leading to reduced cell proliferation in cancer cell lines.
- Induction of Apoptosis: By disrupting the signaling pathways that promote cell survival, this compound may induce programmed cell death in malignant cells.
In Vitro Studies
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. The results indicate significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
In Vivo Studies
In vivo models have been utilized to assess the therapeutic potential of this compound:
- Xenograft Models: Administration of the compound in mice bearing human tumor xenografts resulted in significant tumor reduction compared to control groups.
- Toxicity Profile: Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.
Case Study 1: Breast Cancer Treatment
A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a decrease in cell viability by approximately 70% after 48 hours. This effect was accompanied by an increase in apoptotic markers such as caspase activation and PARP cleavage.
Case Study 2: Lung Cancer Efficacy
In A549 lung cancer models, the compound exhibited promising results by reducing tumor growth by 50% over four weeks of treatment. Histopathological analysis revealed significant necrosis within treated tumors, indicating effective therapeutic action.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent . It exhibits activity against various cancer cell lines by inhibiting key enzymes involved in cell cycle regulation.
Case Studies:
- In vitro Studies : Research has demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving the disruption of tubulin polymerization and cell cycle arrest at the G2/M phase.
- Selectivity : Similar compounds have shown selective cytotoxicity against tumor cells while sparing normal cells, highlighting their potential for safer cancer therapies.
Antiviral Activity
Emerging studies indicate that this compound may also possess antiviral properties . Preliminary assays suggest it can inhibit viral replication, although further research is needed to clarify its efficacy against specific viruses.
Enzyme Inhibition
The compound acts as an inhibitor of various kinases, including:
- Polo-like kinase 1 (PLK1) : Inhibitory activity has been quantified with an IC50 value demonstrating significant potency.
- Nuclear factor kappa-B (NF-kB) kinases : The compound shows promise in modulating pathways involved in inflammatory responses and cancer progression.
Chemical Biology
As a building block for synthesizing more complex molecules, this compound is valuable in chemical biology for developing new therapeutic agents and studying biochemical pathways.
Uniqueness
The unique combination of functional groups in this compound allows it to interact with multiple molecular targets, enhancing its versatility as a therapeutic agent.
Chemical Reactions Analysis
Formation of the Benzodiazole Core
The benzodiazole ring system (1H-1,3-benzodiazole) is typically synthesized via cyclization reactions. A plausible route involves:
-
Condensation of o-phenylenediamine derivatives with carbonyl compounds (e.g., formic acid) under acidic conditions to form the diazole ring.
-
Methoxylation : Introduction of methoxy groups at positions 5 and 6 may occur via electrophilic substitution using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions .
Thiophene Ring Integration
The thiophene moiety is likely introduced via cross-coupling reactions or direct substitution. For example:
-
Suzuki-Miyaura coupling could link a thiophene ring to the benzodiazole system using palladium catalysts and boronic acid derivatives .
-
Direct electrophilic substitution on the thiophene ring, guided by activating groups (e.g., methoxy), to position the carboxylic acid at the 2-thiophene site .
Methanesulfonylphenyl Ether Formation
The 3-[(2-methanesulfonylphenyl)methoxy] group involves two key steps:
-
Methanesulfonylation : Introduction of the methanesulfonyl group (Ms) to a phenyl ring via sulfonation (e.g., using mesyl chloride under alkaline conditions) .
-
Ether Coupling : Formation of the methoxy linkage between the thiophene and the methanesulfonylphenyl group. This may utilize DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) to activate the carboxylic acid as an intermediate .
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Benzodiazole Formation | o-Phenylenediamine derivative, acid | Cyclized benzodiazole core with methoxy substituents |
| Thiophene Coupling | Suzuki catalyst, boronic acid derivative | Thiophene ring fused to benzodiazole |
| Methanesulfonylation | Mesyl chloride, base (e.g., pyridine) | Methanesulfonylphenyl intermediate |
| Ether Coupling | DMTMM, amine coupling conditions | Methoxy linkage between thiophene and methanesulfonylphenyl group |
Carboxylic Acid Functional Group
The thiophene-2-carboxylic acid moiety undergoes standard reactions:
-
Amide/Ester Formation : Activated via reagents like DMTMM or HATU for coupling with amines or alcohols .
-
Decarboxylation : Potential under thermal or basic conditions, though hindered by the thiophene’s aromatic stability .
Methanesulfonyl Group (Ms)
The methanesulfonyl group acts as a good leaving group:
-
Nucleophilic Substitution : Susceptible to displacement by strong nucleophiles (e.g., hydroxide ions), forming phenyl ether derivatives .
-
Elimination : Under strongly basic conditions, may lead to benzynes or other aromatic intermediates.
Thiophene Ring Reactivity
The thiophene ring participates in:
-
Electrophilic Substitution : Directed by activating groups (e.g., methoxy) to positions ortho/para to the substituent .
-
Redox Reactions : Oxidative or reductive transformations, though less common due to the ring’s stability.
Analytical and Structural Characterization
The compound’s structure is confirmed via:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Solubility : The carboxylic acid group in the target compound increases aqueous solubility compared to ester-containing analogs (e.g., ), which may influence bioavailability.
- Pharmacophore Diversity : The benzodiazole-thiophene hybrid offers a unique scaffold compared to benzothiazole () or benzothiophene () cores, likely affecting binding to biological targets.
Antitumor Activity
- The pyrazoline-benzothiazole derivative () demonstrates antitumor activity, attributed to its planar heterocyclic system and methoxy substituents. The target compound’s dimethoxy-benzodiazole and methanesulfonyl groups may enhance DNA intercalation or kinase inhibition, though direct evidence is lacking.
- Thiadiazole derivatives (e.g., ) are known for protease inhibition, but the target’s carboxylic acid group could shift activity toward targets requiring acidic residues (e.g., metalloenzymes).
Preparation Methods
Cyclocondensation of 4,5-Dimethoxy-1,2-Diaminobenzene
The benzimidazole core is synthesized via acid-catalyzed cyclization of 4,5-dimethoxy-1,2-diaminobenzene with formic acid:
Procedure :
-
Dissolve 4,5-dimethoxy-1,2-diaminobenzene (10 mmol) in 98% formic acid (20 mL).
-
Reflux at 120°C for 6 hours under nitrogen.
-
Neutralize with aqueous NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).
Alternative Pathway Using Ortho-Ester Derivatives
For improved regioselectivity, 4,5-dimethoxy-2-nitroaniline can undergo reduction followed by cyclization:
-
Hydrogenate 4,5-dimethoxy-2-nitroaniline (10 mmol) with H2/Pd-C in MeOH to obtain the diamine.
-
Treat with trimethyl orthoformate (12 mmol) in HCl/EtOH (1:1) at 80°C for 4 hours.
Advantages : Avoids excess formic acid; yield: 76%.
Preparation of 3-Hydroxythiophene-2-Carboxylic Acid (Intermediate B)
Gewald Reaction for Thiophene Synthesis
The Gewald reaction enables one-pot synthesis of 2-aminothiophenes, which are oxidized to the carboxylic acid:
Steps :
-
React cyclopentanone (10 mmol), sulfur (12 mmol), and cyanoacetic acid (12 mmol) in ethanol with morpholine as catalyst.
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Heat at 70°C for 8 hours to form 2-aminothiophene-3-carboxylic acid.
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Oxidize the amine group using KMnO4 in acidic conditions (H2SO4, 0°C) to yield 3-hydroxythiophene-2-carboxylic acid.
Direct Carboxylation of Thiophene
Alternative methods employ directed metallation:
-
Lithiate 3-bromothiophene with LDA at −78°C.
-
Quench with CO2 gas to form the carboxylic acid.
-
Hydroxylate via electrophilic substitution using NBS/H2O.
Challenges : Low regioselectivity (45–50% yield).
Synthesis of 2-Methanesulfonylbenzyl Bromide (Intermediate C)
Sulfonation of o-Xylene Followed by Bromination
-
Sulfonate o-xylene with chlorosulfonic acid at 40°C for 3 hours to obtain 2-methylbenzenesulfonyl chloride.
-
Reduce the sulfonyl chloride to methanesulfonyl group using NaBH4/I2.
-
Brominate the methyl group with NBS/benzoyl peroxide under UV light.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-[(2-methanesulfonylphenyl)methoxy]thiophene-2-carboxylic acid?
- Methodology :
-
Stepwise Condensation : Begin with intermediates like 3-aminothiophene-2-carboxamide (or analogs), followed by coupling with 5,6-dimethoxy-1H-benzodiazole and 2-methanesulfonylbenzyl chloride. Use sodium azide for cyclization in tetrahydrofuran (THF) under reflux .
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Hydrolysis : Convert ester precursors (e.g., methyl or ethyl esters) to the carboxylic acid using NaOH/EtOH or HCl/water .
-
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Key Reagents & Conditions :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Sodium azide, THF, reflux | Cyclization |
| 2 | NaOH/EtOH, 60°C | Hydrolysis |
| 3 | Ethyl acetate/hexane (3:7) | Purification |
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, O–CH₃ at ~2850 cm⁻¹) .
- NMR : Use ¹H/¹³C-NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzodiazole at δ 6.5–7.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening :
- Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report MIC (Minimum Inhibitory Concentration) values .
- Cytotoxicity Testing :
- MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Modification Strategies :
- Vary substituents on the benzodiazole (e.g., replace methoxy with ethoxy or halogens) or thiophene (e.g., introduce electron-withdrawing groups) to enhance solubility or target affinity .
- Replace methanesulfonyl with sulfonamide or carbamate groups to modulate pharmacokinetics .
- Data Analysis :
| Derivative | Substituent Change | Bioactivity (MIC, μg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| A | –OCH₃ → –Cl | 2.5 (S. aureus) | 0.8 |
| B | –SO₂CH₃ → –SO₂NH₂ | 1.8 (E. coli) | 1.2 |
Q. What computational methods are effective for predicting target binding modes?
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial dihydrofolate reductase or fungal CYP51). Validate with MD simulations (GROMACS) .
- Key Parameters :
- Binding energy (ΔG < −8 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Asp/Glu) .
Q. How can stability under physiological conditions be systematically assessed?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Thermal Stability : Heat at 40–80°C for 12h. Use TLC or NMR to detect decomposition .
- Results Example :
| Condition | Degradation (%) | Half-life (h) |
|---|---|---|
| pH 7.4 | <5% | >48 |
| 60°C | 15% | 22 |
Q. What advanced spectroscopic techniques resolve electronic or steric effects in its reactivity?
- DFT Studies :
- Calculate HOMO-LUMO gaps (Gaussian 09) to predict electrophilic/nucleophilic sites. Correlate with experimental IR/Raman spectra .
- X-ray Crystallography :
- Determine crystal packing and intermolecular interactions (e.g., π-π stacking in benzodiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
